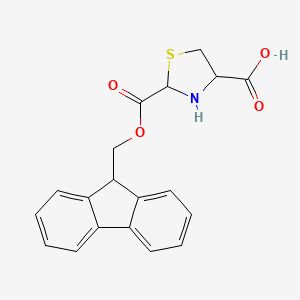
Fmoc-D-thioproline,fmoc-D-thz-oh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-thioproline, also known as Fmoc-D-thiazolidine-4-carboxylic acid, is a derivative of thioproline. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing thiaproline (Thz) residues. Thiaproline is employed as a masked cysteine residue to prevent self-ligation during native chemical ligation reactions of peptide thioesters bearing an N-terminal cysteine residue .
准备方法
Synthetic Routes and Reaction Conditions
Fmoc-D-thioproline is synthesized through a series of chemical reactions. The synthesis typically involves the protection of the thioproline with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is achieved by reacting thioproline with Fmoc chloride in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of Fmoc-D-thioproline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
化学反应分析
Types of Reactions
Fmoc-D-thioproline undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected peptides ready for further functionalization
科学研究应用
Fmoc-D-thioproline has a wide range of applications in scientific research:
Chemistry: Used in SPPS for the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostics.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
作用机制
The mechanism of action of Fmoc-D-thioproline involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the thioproline residue to participate in further reactions, such as native chemical ligation .
相似化合物的比较
Similar Compounds
- Fmoc-thiaproline
- Fmoc-thiazolidine-4-carboxylic acid
- Fmoc-Cys (methylcarboxamide)-OH
- Fmoc-Abu-OH
Uniqueness
Fmoc-D-thioproline is unique due to its ability to act as a masked cysteine residue, preventing self-ligation during peptide synthesis. This property makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is essential .
属性
分子式 |
C19H17NO4S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)16-10-25-17(20-16)19(23)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17,20H,9-10H2,(H,21,22) |
InChI 键 |
BEQBUZLTZXPWID-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

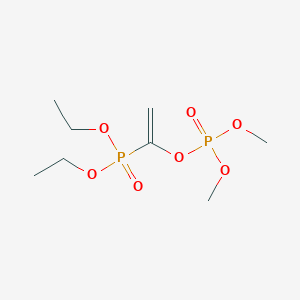
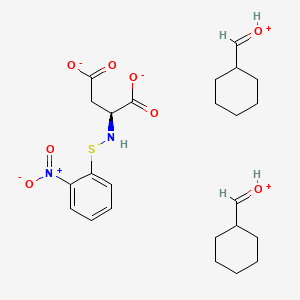
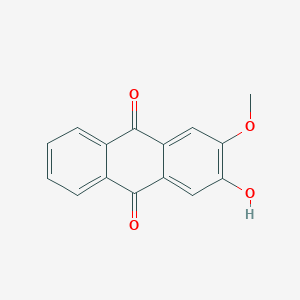

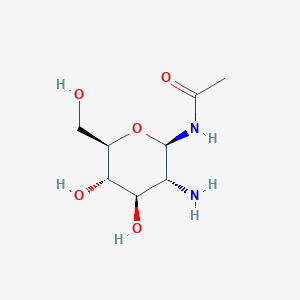
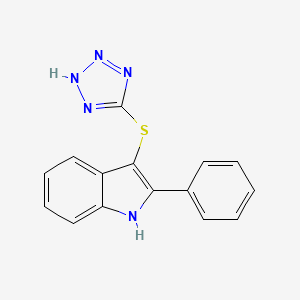
![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)

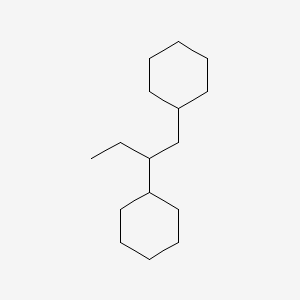
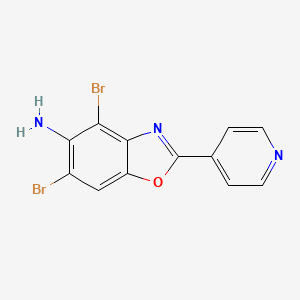
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
